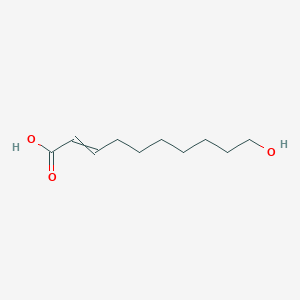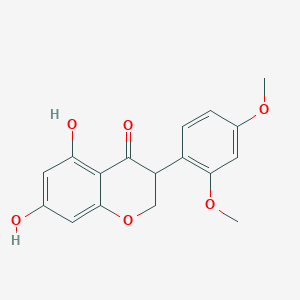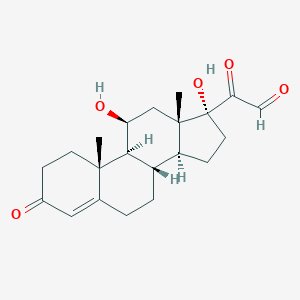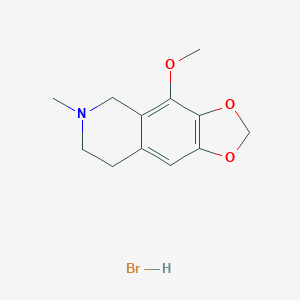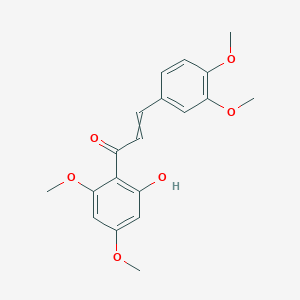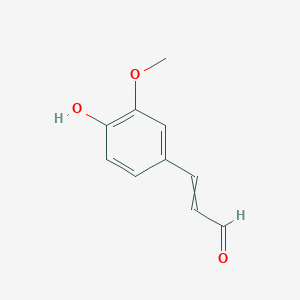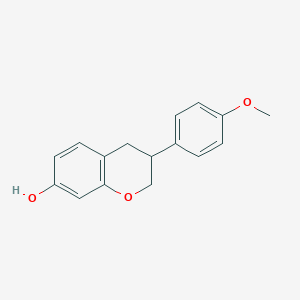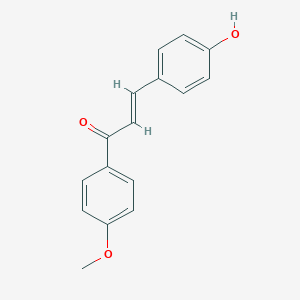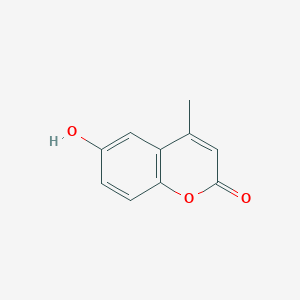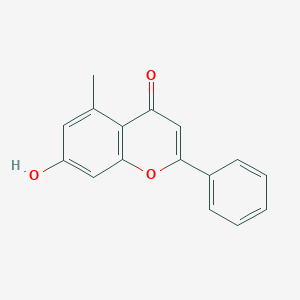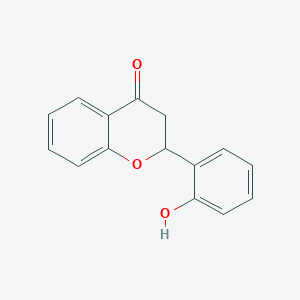
2'-Hydroxyflavanon
Übersicht
Beschreibung
2'-Hydroxyflavanone, also known as 2HF, is a naturally occurring flavonoid found in many plants and fruits. It has been studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 2HF has also been studied for its potential to treat a variety of conditions, including diabetes, obesity, cardiovascular disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung und -management
2HF hat sich als vielversprechend erwiesen, um Brustkrebs gezielt zu bekämpfen, wobei es die Spiegel von Überlebens- und Proliferationsmarkern wie Ki67, pAkt, Survivin und den Zellzyklusproteinen CDK4 und Cyclin B1 senkt. Es hemmt auch die Angiogenese, was durch reduzierte VEGF-Spiegel und den Angiogenese-Marker CD31 belegt wird. Darüber hinaus kann 2HF das Pro-/Anti-Apoptose-Verhältnis verändern, indem es BCL-2 senkt und BAX und BIM erhöht, was zur Apoptose in Krebszellen beiträgt .
Anti-angiogenetische Eigenschaften
Neben seiner Wirkung auf Brustkrebs könnte die Fähigkeit von 2HF, die Angiogenese zu hemmen, bei der Behandlung anderer Krebsarten hilfreich sein, indem die Bildung neuer Blutgefäße verhindert wird, die Tumore zum Wachstum benötigen .
Modulation von Apoptose-Signalwegen
Es wurde beobachtet, dass 2HF zu Caspase-vermittelter Apoptose in Darmkrebszellen führt, indem die Expression von anti-apoptotischen Bcl-2-Familienproteinen gesenkt und p21 hochreguliert wird .
Antioxidative Aktivität
Hydroxyflavanone, einschließlich 2HF, besitzen antioxidative Eigenschaften, die dazu beitragen können, Zellen vor oxidativem Stress zu schützen, der zu chronischen Krankheiten führen kann .
Entzündungshemmende und antimutagene Wirkungen
Berichte deuten darauf hin, dass 2HF entzündungshemmende und antimutagene Eigenschaften besitzt, die bei der Vorbeugung von Mutationen hilfreich sein könnten, die zu Krebs oder anderen Krankheiten führen können .
Schmerzlinderung
Die Forschung zeigt, dass 2HF Potenzial als Behandlung für die Schmerzlinderung hat und einen neuen Weg für therapeutische Interventionen bei Erkrankungen bietet, die mit chronischen Schmerzen verbunden sind .
Wirkmechanismus
- Role : 2HF inhibits the proliferation of these parasites, particularly in their intracellular amastigote form. It does not harm macrophages .
- Resulting Changes : By binding to Rlip, 2HF restricts tumor cell proliferation, especially in breast cancer models .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
2’-Hydroxyflavanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation . Specifically, 2’-Hydroxyflavanone inhibits platelet aggregation induced by arachidonic acid and adenosine diphosphate with IC50 values of 47.8 μM and 147.2 μM, respectively . Additionally, it interacts with enzymes such as flavanone 2-hydroxylase, which converts flavanones to 2-hydroxyflavanones, and cytochrome P450 enzymes involved in its metabolism .
Cellular Effects
2’-Hydroxyflavanone exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and modulates cell signaling pathways such as STAT3, MAPK, and Wnt/β-catenin . In breast cancer cells, 2’-Hydroxyflavanone decreases VEGF levels, inhibits cell migration, and induces apoptosis by regulating the expression of proteins such as BAX, BCL-2, and CDK4 . Furthermore, it has been shown to reduce the infection index in macrophages infected with Leishmania amazonensis .
Molecular Mechanism
At the molecular level, 2’-Hydroxyflavanone exerts its effects through various mechanisms. It binds to and inhibits the Ral-interacting protein RLIP76, which is involved in the transport of glutathione conjugates, thereby inhibiting tumor cell proliferation . Additionally, 2’-Hydroxyflavanone inhibits the activity of enzymes such as flavanone 2-hydroxylase and cytochrome P450, leading to changes in gene expression and cellular metabolism . The 2’-hydroxyl group of the flavonoid plays a crucial role in its biological activity by engaging in intramolecular hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
The effects of 2’-Hydroxyflavanone have been studied over time in laboratory settings. It has been shown to be stable under various conditions, with no significant degradation observed in biological matrices . In in vitro studies, 2’-Hydroxyflavanone demonstrated dose-dependent inhibition of cellular proliferation and induction of apoptosis over a 24-hour period . In in vivo studies, it reduced lesion size and parasite load in a murine model of cutaneous leishmaniasis .
Dosage Effects in Animal Models
The effects of 2’-Hydroxyflavanone vary with different dosages in animal models. In rodent models of pain and inflammation, 2’-Hydroxyflavanone exhibited significant analgesic and anti-inflammatory effects at doses of 15, 30, and 45 mg/kg . Higher doses were associated with increased efficacy, but also with potential adverse effects such as toxicity . In cancer models, 2’-Hydroxyflavanone inhibited tumor growth and induced apoptosis in a dose-dependent manner .
Metabolic Pathways
2’-Hydroxyflavanone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is converted to 2-hydroxyflavanone intermediates by flavanone 2-hydroxylase, which are then glycosylated to form C-glycosylated flavones . These metabolic pathways play a crucial role in the compound’s biological activity and therapeutic potential .
Transport and Distribution
2’-Hydroxyflavanone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It effectively targets RLIP76-mediated drug transport, enhancing the inhibitory effects of RLIP76 depletion and inhibiting RLIP76-mediated doxorubicin transport in breast cancer cells . This regulation of drug transport and signaling networks contributes to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2’-Hydroxyflavanone is crucial for its activity and function. It has been shown to localize to the endoplasmic reticulum, where it interacts with enzymes such as flavone synthase II and chalcone synthase . These interactions facilitate the biosynthesis of glycosylated flavones and contribute to the compound’s biological activity .
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938395 | |
| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-76-4 | |
| Record name | 2′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2'-Hydroxyflavanone (2HF) exhibits its anticancer effects through multiple mechanisms.
- Inhibition of AKT/STAT3 Signaling: 2HF effectively inhibits the phosphorylation of AKT and STAT3, leading to the downregulation of proteins involved in cell survival and proliferation, such as Mcl-1, Bcl-2, and cyclin B1. This ultimately induces apoptosis in cancer cells. [, , , ]
- Downregulation of Androgen Receptor (AR) Activity: 2HF has been shown to downregulate AR protein levels, attenuating androgen responsiveness and inhibiting the proliferation of androgen-sensitive prostate cancer cells. [, ]
- Suppression of Aldo-Keto Reductase 1C3 (AKR1C3) Activity: 2HF inhibits AKR1C3, an enzyme involved in androgen synthesis and prostaglandin metabolism. This inhibition contributes to its anti-cancer effects in prostate cancer and keloids. [, ]
- Inhibition of RLIP76: 2HF downregulates RLIP76, a protein involved in drug resistance and tumor progression. This contributes to its anticancer effects and enhances the efficacy of other chemotherapeutic agents. [, , ]
- Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: In VHL-mutant renal cell carcinoma, 2HF suppresses EGFR signaling, which is often upregulated in these cells, leading to reduced proliferation and angiogenesis. [, ]
- Modulation of Apoptosis-Related Proteins: 2HF has been shown to induce apoptosis by increasing pro-apoptotic proteins (Bax, BIM) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL). [, ]
ANone:
- Spectroscopic Data: Detailed spectroscopic data can be found in the literature. [] Key spectroscopic features include characteristic signals in 1H NMR and 13C NMR, as well as UV-Vis absorption bands.
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): 2HF selectively and effectively inhibits 11β-HSD1 reductase activity, particularly the reduction of 7-ketocholesterol to 7β-hydroxycholesterol in the liver. [, ] This enzyme is considered a potential target for type 2 diabetes treatment.
- Aldo-keto reductase 1C3 (AKR1C3): 2HF inhibits AKR1C3, which is involved in prostaglandin metabolism. This property contributes to its therapeutic potential in keloid treatment. []
ANone:
- ADMET Property Prediction: In silico analysis suggests that 2HF possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it a suitable candidate for oral drug development. []
- Molecular Docking: Docking studies have been used to investigate the binding interactions of 2HF with its target enzymes, such as CYP2A6. These studies provide insights into its mechanism of action. []
ANone: Several studies have explored the impact of structural modifications on the activity of 2HF:
- Hydroxyl Group Position: The position of the hydroxyl group significantly influences the biological activity. For example, 2HF exhibits stronger antiproliferative activity against leukemia cells than 3'-hydroxyflavanone or 4'-hydroxyflavanone. []
- Double Bond in C-ring: The presence of a double bond between C2 and C3 in the flavonoid structure, as seen in flavones, reduces the inhibitory effect on 11β-HSD1 compared to flavanones like 2HF. []
- Schiff Base Formation: Modifying 2HF to form a Schiff base derivative enhanced its DNA-binding properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


